N-(3,5-dimethoxyphenyl)-2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide
CAS No.: 899724-19-7
Cat. No.: VC11895150
Molecular Formula: C20H18FN3O4S
Molecular Weight: 415.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899724-19-7 |
|---|---|
| Molecular Formula | C20H18FN3O4S |
| Molecular Weight | 415.4 g/mol |
| IUPAC Name | N-(3,5-dimethoxyphenyl)-2-[4-(4-fluorophenyl)-3-oxopyrazin-2-yl]sulfanylacetamide |
| Standard InChI | InChI=1S/C20H18FN3O4S/c1-27-16-9-14(10-17(11-16)28-2)23-18(25)12-29-19-20(26)24(8-7-22-19)15-5-3-13(21)4-6-15/h3-11H,12H2,1-2H3,(H,23,25) |
| Standard InChI Key | DPJNZEYZYAJBGL-UHFFFAOYSA-N |
| SMILES | COC1=CC(=CC(=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)F)OC |
| Canonical SMILES | COC1=CC(=CC(=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)F)OC |
Introduction
N-(3,5-dimethoxyphenyl)-2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a heterocyclic compound with potential applications in medicinal chemistry. This compound features a pyrazinone core, a fluorophenyl group, and a dimethoxyphenyl moiety, contributing to its structural complexity and potential bioactivity.
Synthesis
The synthesis of this compound typically involves:
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Formation of the pyrazinone core: This is achieved by cyclization reactions involving hydrazine derivatives and diketones.
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Introduction of the fluorophenyl group: Electrophilic aromatic substitution or coupling reactions.
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Attachment of the dimethoxyphenyl acetamide moiety: This step involves amide bond formation using carboxylic acid derivatives or activated esters.
Analytical Characterization
The compound can be characterized using:
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NMR Spectroscopy:
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Proton (H) and Carbon (C) NMR confirm the presence of aromatic and aliphatic groups.
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Chemical shifts for methoxy groups (~3.8 ppm), aromatic protons (~6–8 ppm), and amide protons (~8–10 ppm).
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Mass Spectrometry (MS):
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Molecular ion peak at m/z = 391 (corresponding to [M+H]).
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Infrared Spectroscopy (IR):
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Peaks at ~1650 cm for C=O stretching (amide).
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Peaks at ~3300 cm for N-H stretching.
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Applications in Medicinal Chemistry
This compound's structural features make it a promising candidate for drug development:
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Structure Optimization: Modifications on the dimethoxyphenyl or fluorophenyl groups could enhance potency and selectivity.
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Pharmacokinetics: The presence of methoxy groups may improve metabolic stability.
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Targeted Therapy: Potential use in designing inhibitors for specific enzymes or protein-protein interactions.
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